molecular formula C21H30FN3O4S B12640211 1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide

1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide

Cat. No.: B12640211
M. Wt: 439.5 g/mol
InChI Key: ZZHUZWONWZQFMK-IBGZPJMESA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, pyrrolidinyl, and piperidine moieties

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine and pyrrolidine intermediates. The synthetic route often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives under conditions that facilitate sulfonylation.

    Coupling with Pyrrolidine: The pyrrolidine moiety is introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity through inhibition or activation. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide can be compared with other compounds featuring similar structural motifs, such as:

    Sulfonyl-Containing Compounds: These include various sulfonamides and sulfones, which also exhibit biological activity.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines, which are used in medicinal chemistry for their bioactivity.

    Fluorophenyl Compounds: These include other fluorobenzene derivatives that are used in drug discovery for their unique electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H30FN3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H30FN3O4S/c1-15(2)19(21(27)24-11-3-4-12-24)23-20(26)16-9-13-25(14-10-16)30(28,29)18-7-5-17(22)6-8-18/h5-8,15-16,19H,3-4,9-14H2,1-2H3,(H,23,26)/t19-/m0/s1

InChI Key

ZZHUZWONWZQFMK-IBGZPJMESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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